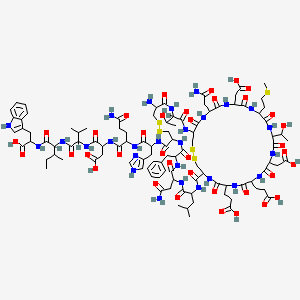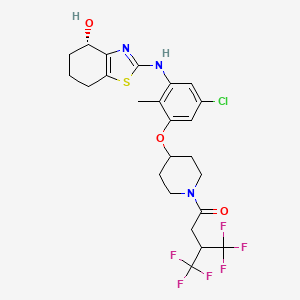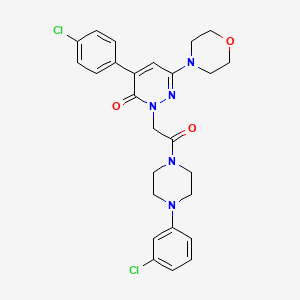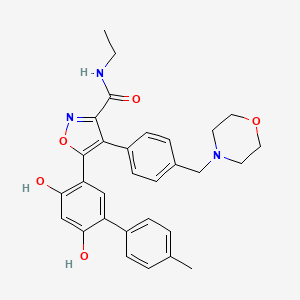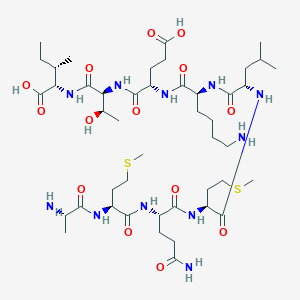
HIV gag peptide (197-205)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV gag peptide (197-205) is a peptide derived from the p24 portion of the HIV-1 gag protein. It consists of amino acids 197-205 with the sequence AMQMLKETI. This peptide is a H-2Kd-restricted epitope, meaning it is recognized by specific immune cells in the context of the H-2Kd molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HIV gag peptide (197-205) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of HIV gag peptide (197-205) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
HIV gag peptide (197-205) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products of these reactions are modified peptides with altered properties, which can be used to study structure-function relationships or improve peptide stability .
Aplicaciones Científicas De Investigación
HIV gag peptide (197-205) has several scientific research applications:
Immunology: It is used to study immune responses, particularly CD8+ T cell recognition and activation.
Vaccine Development: The peptide is a candidate for inclusion in HIV vaccines to elicit specific immune responses.
Drug Development: It serves as a model for developing inhibitors targeting the HIV-1 gag protein.
Diagnostics: The peptide can be used in assays to detect immune responses in HIV-infected individuals.
Mecanismo De Acción
HIV gag peptide (197-205) exerts its effects by being presented on the surface of infected cells in the context of H-2Kd molecules. This presentation allows CD8+ T cells to recognize and kill the infected cells. The peptide interacts with the T cell receptor (TCR) on CD8+ T cells, triggering a cascade of signaling events that lead to the destruction of the infected cell .
Comparación Con Compuestos Similares
Similar Compounds
HIV gag peptide (164-172): Another epitope from the HIV-1 gag protein.
HIV nef peptide (73-82): An epitope from the HIV-1 nef protein.
HIV pol peptide (476-484): An epitope from the HIV-1 pol protein
Uniqueness
HIV gag peptide (197-205) is unique due to its specific sequence and its role in eliciting immune responses in the context of H-2Kd molecules. This specificity makes it a valuable tool for studying immune responses and developing targeted therapies .
Propiedades
Fórmula molecular |
C45H81N11O14S2 |
|---|---|
Peso molecular |
1064.3 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H81N11O14S2/c1-9-24(4)35(45(69)70)55-44(68)36(26(6)57)56-42(66)29(14-16-34(59)60)52-38(62)27(12-10-11-19-46)50-43(67)32(22-23(2)3)54-41(65)31(18-21-72-8)53-39(63)28(13-15-33(48)58)51-40(64)30(17-20-71-7)49-37(61)25(5)47/h23-32,35-36,57H,9-22,46-47H2,1-8H3,(H2,48,58)(H,49,61)(H,50,67)(H,51,64)(H,52,62)(H,53,63)(H,54,65)(H,55,68)(H,56,66)(H,59,60)(H,69,70)/t24-,25-,26+,27-,28-,29-,30-,31-,32-,35-,36-/m0/s1 |
Clave InChI |
BHBRDNSYHLCVKF-DEUCYQAFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)



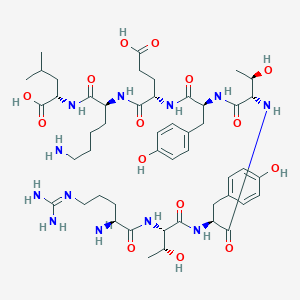
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
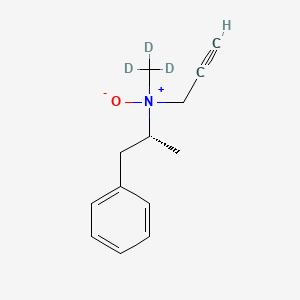
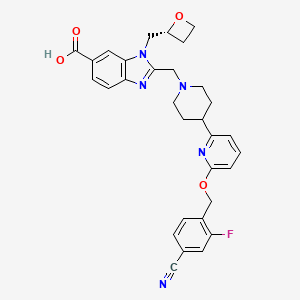
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
